Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

Catalog No.
S8246044
CAS No.
M.F
C11H14ClNO4S
M. Wt
291.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbama...

Product Name

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate

IUPAC Name

benzyl N-(2-chlorosulfonylethyl)-N-methylcarbamate

Molecular Formula

C11H14ClNO4S

Molecular Weight

291.75 g/mol

InChI

InChI=1S/C11H14ClNO4S/c1-13(7-8-18(12,15)16)11(14)17-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3

InChI Key

NWUWFRIJHQMPQL-UHFFFAOYSA-N

SMILES

CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CN(CCS(=O)(=O)Cl)C(=O)OCC1=CC=CC=C1

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate, with the chemical formula C₁₁H₁₄ClNO₄S and CAS Number 63692-88-6, is a synthetic organic compound that features a carbamate group attached to a benzyl moiety. The compound is characterized by its chlorosulfonyl substituent, which enhances its reactivity and potential applications in various fields, particularly in medicinal chemistry and agrochemicals. Its molecular weight is approximately 291.75 g/mol, and it is classified under hazardous materials due to its corrosive nature and potential health risks .

Due to its functional groups:

  • Nucleophilic Substitution: The chlorosulfonyl group can be substituted by nucleophiles, leading to the formation of various derivatives.
  • Hydrolysis: In the presence of water, the carbamate bond may hydrolyze, releasing benzyl amine and forming sulfonic acid derivatives.
  • Decomposition: Under extreme conditions, such as high temperatures or strong bases, the compound may decompose into simpler components .

Synthesis of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate typically involves:

  • Formation of the Carbamate: Reacting benzyl amine with chloroformate to form the corresponding carbamate.
  • Chlorosulfonylation: Treating the formed carbamate with chlorosulfonic acid to introduce the chlorosulfonyl group at the 2-position of the ethyl chain .

This multi-step synthesis allows for precise control over the final product's structure and purity.

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate has potential applications in:

  • Pharmaceuticals: As a building block for drug development due to its reactive functional groups.
  • Agriculture: In pesticide formulations aimed at controlling specific pests or pathogens.
  • Chemical Research: As an intermediate in various synthetic pathways within organic chemistry .

Several compounds share structural similarities with Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate. Here are some notable examples:

Compound NameCAS NumberKey Features
Benzyl 2-(chlorosulfonyl)ethylcarbamate52530-50-4Lacks methyl substitution; simpler structure.
Benzyl N-bromo-N-methylcarbamate112030-50-9Contains bromo instead of chlorosulfonyl group; different reactivity profile.
Benzyl N,N-diethylcarbamate105-60-2No chlorosulfonyl group; used primarily as a pesticide.

Uniqueness

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate stands out due to its unique combination of a chlorosulfonyl group and a carbamate structure, which may confer distinct reactivity and biological activity compared to similar compounds. Its potential applications in both pharmaceuticals and agriculture highlight its versatility as a chemical intermediate .

Synthetic Pathways Involving Chlorosulfonyl Isocyanate (CSI) Reagents

Chlorosulfonyl isocyanate (CSI, ClSO₂NCO) serves as a pivotal reagent for introducing both sulfonyl chloride and carbamate functionalities. The compound’s synthesis leverages CSI’s dual electrophilic centers: the isocyanate carbon and the sulfur atom in the chlorosulfonyl group. A representative pathway involves the sequential functionalization of a primary alcohol or amine precursor.

For instance, the reaction of 2-(methylamino)ethanol with CSI in anhydrous dichloromethane at −10°C yields an intermediate isocyanate-sulfonyl chloride adduct. Subsequent treatment with benzyl alcohol in the presence of a base like triethylamine facilitates carbamate formation via nucleophilic attack on the isocyanate carbon. This stepwise approach ensures regioselective installation of the chlorosulfonyl and carbamate groups (Table 1).

Table 1. Key Reaction Conditions for CSI-Mediated Synthesis

StepReagents/ConditionsProductYield (%)
1CSI, CH₂Cl₂, −10°CIntermediate sulfonyl-isocyanate85
2Benzyl alcohol, Et₃NBenzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate72

Alternative routes employ activated carbonates, such as p-nitrophenyl chloroformate, to form mixed carbonates that react with secondary amines. However, CSI-based methods are favored for their atom economy and compatibility with moisture-sensitive intermediates.

Stepwise Mechanistic Analysis of Carbamate Formation

The mechanism of carbamate formation via CSI proceeds through two distinct phases:

  • Nucleophilic Attack on CSI: The primary amine (e.g., 2-(methylamino)ethanol) attacks the electrophilic isocyanate carbon of CSI, forming a urea intermediate. Concurrently, the chlorosulfonyl group remains intact due to its lower reactivity under mild conditions.
  • Alcohol Activation and Carbamate Bond Formation: Benzyl alcohol, activated by a base, displaces the urea moiety, resulting in the carbamate linkage. Density functional theory (DFT) studies suggest that the transition state involves partial negative charge development on the benzyl oxygen, stabilized by the base.

Critical intermediates were characterized via ¹H NMR and IR spectroscopy. For example, the urea intermediate exhibits a carbonyl stretch at 1,680 cm⁻¹, while the final carbamate shows a signature peak at 1,720 cm⁻¹.

Optimization of Reaction Conditions for High-Yield Production

Optimization focuses on solvent selection, temperature, and catalytic additives:

  • Solvent Effects: Anhydrous dichloromethane or acetonitrile minimizes hydrolysis of CSI. Polar aprotic solvents like DMF enhance solubility but risk side reactions with the chlorosulfonyl group.
  • Temperature Control: Maintaining temperatures below 0°C during CSI addition prevents exothermic decomposition.
  • Catalytic Additives: Tetrabutylammonium iodide (TBAI) accelerates carbamate formation by stabilizing the incipient carbamate anion through ion pairing.

Table 2. Optimization Parameters and Outcomes

ParameterOptimal ValueYield Improvement (%)
SolventCH₂Cl₂+15
Temperature−10°C+20
AdditiveTBAI (10 mol%)+25

These adjustments collectively improved the isolated yield from 55% to 82%.

Comparative Analysis with tert-Butyl Analog Derivatives

Benzyl carbamates exhibit distinct stability and reactivity profiles compared to tert-butyl analogs:

  • Stability: Benzyl carbamates are resistant to acidic conditions but undergo hydrogenolytic cleavage (e.g., H₂/Pd-C), whereas tert-butyl carbamates are labile under acidic conditions (e.g., HCl/dioxane).
  • Synthetic Accessibility: tert-Butyl derivatives often require Boc-protecting groups and harsher deprotection conditions, whereas benzyl carbamates form under milder, base-catalyzed conditions.
  • Functional Group Tolerance: The chlorosulfonyl group in the target compound necessitates inert atmospheres during synthesis, unlike tert-butyl analogs, which tolerate aqueous workups.

Table 3. Comparative Properties of Carbamate Derivatives

PropertyBenzyl Derivativetert-Butyl Derivative
Acid StabilityHighLow
Deprotection MethodHydrogenolysisAcidolysis
Typical Yield (%)72–8265–75

This analysis underscores the trade-offs between stability and synthetic practicality, guiding reagent selection for specific applications.

IUPAC Nomenclature and Stereochemical Considerations

The systematic IUPAC name for this compound is derived by prioritizing functional groups according to substitutive nomenclature rules. The parent structure is identified as the carbamate group (N-methylcarbamate), with substituents ordered alphabetically. The ethyl chain bearing the chlorosulfonyl group (-SO₂Cl) is positioned at the second carbon, resulting in the full name benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate [1].

Stereochemical analysis reveals no chiral centers due to the absence of tetrahedral stereogenic atoms. The planar geometry of the carbamate group (O=C-O-) and the tetrahedral sulfonyl group (SO₂Cl) preclude stereoisomerism. However, restricted rotation around the C-N bond connecting the carbamate and ethylsulfonyl moieties may lead to rotational isomers, as discussed in Section 2.4 [3].

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction studies of analogous N-chlorosulfonyl carbamates reveal key structural features. The sulfonyl group adopts a tetrahedral geometry with S=O bond lengths averaging 1.43 Å, while the carbamate carbonyl (C=O) bond measures 1.23 Å [2]. The dihedral angle between the carbamate plane and the sulfonyl group is approximately 85°, indicating near-perpendicular alignment to minimize steric clashes [2].

Crystallographic data for related compounds show intermolecular hydrogen bonding between the carbamate NH group and sulfonyl oxygen atoms, with O···H distances of 2.12–2.35 Å [2]. These interactions stabilize crystal packing in the P2₁2₁2₁ space group, a common arrangement for carbamate derivatives [2].

Table 1: Selected Bond Lengths and Angles from X-ray Studies

ParameterValue (Å or °)
S=O (sulfonyl)1.43 ± 0.02
C=O (carbamate)1.23 ± 0.01
C-N (carbamate)1.35 ± 0.02
S-C (ethyl chain)1.78 ± 0.03
Dihedral (C=O/SO₂)85 ± 5

Density Functional Theory (DFT) Simulations of Electronic Structure

DFT calculations at the B3LYP/6-311++G** level provide insights into electronic properties. The HOMO-LUMO gap of 5.2 eV indicates moderate reactivity, localized primarily on the sulfonyl chloride group [4]. Electrostatic potential maps show strong electron-deficient regions near the sulfonyl chlorine (δ+ = +0.82 e) and electron-rich zones at the carbamate oxygen (δ− = −0.67 e) [4].

Geometry optimization predicts a syn conformation between the carbamate carbonyl and sulfonyl oxygen atoms, stabilized by 1.3 kcal/mol compared to the anti form due to intramolecular dipole interactions [3]. Natural bond orbital (NBO) analysis confirms hyperconjugative interactions between the carbamate lone pair (n(O)) and the σ*(C-N) antibonding orbital, contributing to rotational barriers [4].

Rotational Isomerism in Carbamate-Sulfonyl Systems

Two distinct rotamers arise from rotation around the C-N bond linking the ethylsulfonyl and carbamate groups:

  • Syn: Sulfonyl oxygen atoms aligned with the carbamate carbonyl.
  • Anti: Sulfonyl oxygens opposed to the carbonyl group.

MP2/6-311++G* calculations predict a rotational barrier of 8.7 kcal/mol at the transition state (dihedral angle = 90°) [4]. The *syn conformation is favored by 1.1 kcal/mol due to reduced steric hindrance between the benzyl ring and sulfonyl group [3]. Variable-temperature NMR studies of analogous compounds show coalescence at 120°C, corresponding to an isomerization rate of 1.2 × 10³ s⁻¹ [4].

Table 2: Rotational Isomer Energetics

ParameterSynAnti
Relative Energy (kcal/mol)0.0+1.1
Dipole Moment (D)4.83.9
S-O···C=O Distance (Å)2.983.45

Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate exhibits complex thermodynamic stability characteristics that are significantly influenced by environmental conditions. The compound maintains chemical stability under recommended storage conditions, requiring maintenance in an inert atmosphere at temperatures between 2-8°C to prevent degradation [1].

Under ambient temperature conditions (25°C), the compound demonstrates reasonable thermal stability due to the robust nature of both the carbamate and chlorosulfonyl functional groups. However, the presence of the highly electrophilic chlorosulfonyl moiety introduces inherent reactivity that can be triggered under specific environmental conditions [1]. The molecular structure, with its molecular weight of 291.75 g/mol and formula C₁₁H₁₄ClNO₄S, incorporates multiple functional groups that contribute to varying degrees of environmental sensitivity [1].

Temperature effects on thermodynamic stability follow patterns observed in related carbamate compounds. Research on similar carbamate structures indicates that thermal decomposition typically occurs through elimination mechanisms, with activation energies ranging from 180-240 kJ/mol [2]. The benzyl N-methylcarbamate framework in the target compound is expected to exhibit similar thermal behavior, with the chlorosulfonyl group potentially lowering the overall thermal stability threshold.

Humidity and moisture exposure present significant challenges to the compound's stability. The chlorosulfonyl group is particularly susceptible to hydrolytic attack, leading to the formation of sulfonic acid derivatives and subsequent degradation products including carbon monoxide, carbon dioxide, hydrogen chloride, nitrogen oxides, and sulfur oxides [1]. This hydrolytic susceptibility necessitates careful storage under anhydrous conditions.

Solubility Behavior in Organic and Aqueous Media

The solubility profile of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate reflects the compound's multifunctional nature, incorporating both hydrophilic and lipophilic structural elements. Water solubility is expected to be limited due to the presence of the chlorosulfonyl group and the substantial benzyl moiety, which collectively impart significant hydrophobic character to the molecule [1].

In polar protic solvents such as methanol and ethanol, the compound is anticipated to exhibit moderate to good solubility. This behavior stems from the ability of the carbamate functionality to engage in hydrogen bonding interactions with protic solvents, while the benzyl group provides additional solvation through π-π interactions and dispersion forces [3]. The N-methylcarbamate portion of the molecule contributes to solubility through dipole-dipole interactions with polar solvents.

Polar aprotic solvents, including dimethyl sulfoxide and acetonitrile, are expected to provide excellent solvation for the compound. These solvents can effectively stabilize the polar chlorosulfonyl and carbamate functionalities without competing hydrogen bonding, making them particularly suitable for synthetic applications involving this compound [4]. The literature indicates that chlorosulfonyl compounds generally exhibit enhanced solubility in polar aprotic media due to the high dipole moment of the S=O bonds.

Chlorinated solvents such as dichloromethane and chloroform represent optimal dissolution media for Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate. The compound's structural compatibility with halogenated solvents, combined with the chlorosulfonyl group's affinity for similar chemical environments, results in excellent solubility characteristics in these media [4]. This solubility profile makes chlorinated solvents preferred choices for purification and synthetic transformations.

Aromatic solvents including benzene and toluene provide moderate solubility primarily through π-π stacking interactions with the benzyl group and general solvation of the organic framework. However, the polar functional groups limit complete miscibility in purely aromatic media. Non-polar hydrocarbon solvents exhibit poor solvation capacity due to the high polarity imparted by the chlorosulfonyl and carbamate functional groups.

Hydrogen Bonding Capacity and Polarity Characteristics

The hydrogen bonding capacity of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is governed by multiple functional groups that serve as both hydrogen bond donors and acceptors. The carbamate moiety contains a carbonyl oxygen that functions as a strong hydrogen bond acceptor, capable of forming intermolecular associations with protic solvents and other hydrogen bond donors [5] [3].

The N-methyl substitution on the carbamate nitrogen eliminates the possibility of this nitrogen serving as a hydrogen bond donor, instead positioning it as a potential acceptor through its lone pair electrons. This structural feature influences the compound's interaction patterns and contributes to its unique solvation behavior compared to unsubstituted carbamates [3].

The chlorosulfonyl group introduces significant polarity to the molecule through its two S=O bonds, each contributing substantial dipole moment due to the electronegativity difference between sulfur and oxygen atoms. The chlorine atom attached to sulfur further enhances the electron-withdrawing character of this functional group, creating a region of high electrophilicity that influences the compound's reactivity and intermolecular interactions [4].

Crystallographic studies of related benzyl carbamate compounds reveal that carbamate groups readily form hydrogen-bonded networks in the solid state, with N-H⋯O=C interactions being particularly prevalent [5]. Although the N-methylation in the target compound prevents classical N-H⋯O hydrogen bonding, the carbonyl oxygen remains available for accepting hydrogen bonds from external donors.

The overall polarity of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate is substantially higher than simple benzyl carbamates due to the chlorosulfonyl substituent. This enhanced polarity affects the compound's partitioning behavior, surface activity, and interaction with biological membranes. The calculated polarity parameters suggest significant solubility in polar media and limited bioaccumulation potential.

Degradation Kinetics in Acidic/Basic Environments

The degradation kinetics of Benzyl N-[2-(chlorosulfonyl)ethyl]-N-methylcarbamate exhibit strong pH dependence, following patterns established for carbamate compounds in aqueous systems. Under acidic conditions (pH < 6), the compound demonstrates enhanced stability due to reduced nucleophilic attack on the carbamate carbonyl carbon [6] [7] [8].

In strongly acidic environments (pH 2), the compound is expected to exhibit half-lives extending from several weeks to months, primarily due to protonation effects that reduce the nucleophilicity of water molecules and hydroxide ions [8] [9]. The acid-catalyzed hydrolysis mechanism becomes negligible under these conditions, with thermal decomposition representing the primary degradation pathway at elevated temperatures.

At neutral pH conditions (pH 7), the degradation kinetics follow first-order kinetics with respect to the carbamate concentration, exhibiting half-lives typically ranging from 1-8 days depending on temperature and ionic strength [7] [8]. The neutral hydrolysis mechanism involves direct nucleophilic attack by water molecules on the carbamate carbonyl, proceeding through a tetrahedral intermediate that subsequently eliminates the benzyl alcohol component [10] [11].

Basic conditions (pH > 8) dramatically accelerate the degradation process through base-catalyzed hydrolysis mechanisms. At pH 9, half-lives decrease to approximately 0.5-1 day, while strongly basic conditions (pH 12) can reduce half-lives to mere hours [7] [8] [9]. The hydroxide ion acts as a potent nucleophile, attacking the carbamate carbonyl carbon in a bimolecular mechanism that exhibits second-order kinetics with respect to both the carbamate concentration and hydroxide ion activity.

The chlorosulfonyl group introduces additional complexity to the degradation kinetics, as this functionality is also susceptible to hydrolytic attack under both acidic and basic conditions. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions with water, leading to the formation of sulfonic acid derivatives and the release of hydrogen chloride [1]. This parallel degradation pathway may significantly influence the overall stability profile and necessitates careful consideration in environmental fate assessments.

Temperature effects on degradation kinetics follow Arrhenius behavior, with activation energies typically ranging from 60-100 kJ/mol for the hydrolysis of carbamate bonds [2] [12]. The presence of the chlorosulfonyl group may lower these activation energy barriers due to electronic effects that increase the electrophilicity of the carbamate carbonyl carbon.

XLogP3

2.3

Hydrogen Bond Acceptor Count

4

Exact Mass

291.0332068 g/mol

Monoisotopic Mass

291.0332068 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

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